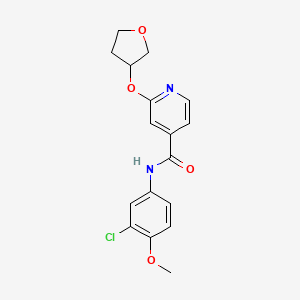

N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(9-14(15)18)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFXSVCJXKAXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C17H17ClN2O4

- Molecular Weight: 348.78 g/mol

- Purity: Typically around 95% .

The compound exhibits a range of biological activities primarily through its interaction with specific cellular pathways. Research indicates that it may influence the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation.

NF-κB Pathway Inhibition

In studies involving lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells, compounds similar to this compound demonstrated significant inhibitory effects on NF-κB activation. For instance, related compounds showed IC50 values of 1.64 μM and 9.05 μM, indicating strong potential as anti-inflammatory agents without affecting cell viability at concentrations up to 100 μM .

Biological Activities

- Anti-inflammatory Effects

- Antimicrobial Properties

- Antitumor Activity

Study on Anti-inflammatory Activity

A study published in MDPI highlighted that several sesquiterpene pyridine analogs exhibited potent anti-inflammatory effects through NF-κB inhibition. The findings suggest that compounds targeting this pathway can be developed for therapeutic use against inflammatory diseases .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results demonstrated that specific modifications to the chemical structure could enhance efficacy against resistant strains, making them valuable candidates for further development .

Summary of Findings

| Biological Activity | Mechanism | IC50/Effect |

|---|---|---|

| Anti-inflammatory | NF-κB inhibition | IC50: 1.64 μM |

| Antimicrobial | Bacteriostatic effect | Varies with concentration |

| Antitumor | Tumor cell inhibition (related compounds) | Not specified |

Comparison with Similar Compounds

Substituted Benzene Analogs

Fragment 15 (N-(3-Chloro-4-Methoxyphenyl)Acetamide)

- Structure : Simplifies the target compound by replacing the pyridine-oxolane system with an acetamide group.

- Activity: Acts as a protein-binding fragment but shows lower potency compared to halogenated analogs (e.g., Fragment 5) due to the absence of a strong halogen bond donor .

Fragment 5 (3-Chloro-4-Fluorobenzamide)

Carbamate Derivatives (Pesticide Chemicals)

1-Methylethyl (3-Chloro-4-Methoxyphenyl)Carbamate

- Structure : Carbamate backbone with the same 3-chloro-4-methoxyphenyl group.

- Key Interactions : Carbamates typically hydrolyze to release toxic isocyanates, differing from the stable carboxamide linkage.

Pyridine Carboxamide Derivatives

N-[(2R)-3-Chloro-2-Hydroxypropyl]-2-(Cyclobutyl)Amino)Pyridine-4-Carboxamide

- Structure : Features a chiral hydroxypropyl group and cyclobutyl substituent.

- Key Interactions : The stereochemistry (R-configuration) and cyclobutyl group may enhance target specificity but reduce solubility compared to the target’s oxolane ether.

- Activity : Structural rigidity from the cyclobutyl group could influence binding kinetics .

2-Methoxy-3-Pivalamidoisonicotinic Acid

- Structure : Pyridine ring with methoxy and pivalamido groups.

- Key Interactions : Bulky pivalamido substituent may hinder binding in sterically restricted pockets, unlike the target’s smaller oxolane group.

- Activity : Likely differs in bioavailability due to reduced solubility from the pivalamido group .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Biological Activity | Applications | Key Interactions |

|---|---|---|---|---|---|

| Target Compound | Pyridine carboxamide | 3-Cl-4-MeO-phenyl, oxolan-3-yloxy | Protein binding (inferred) | Pharmaceutical | H-bonding, halogen bonding |

| Fragment 15 | Benzene acetamide | 3-Cl-4-MeO-phenyl | Moderate protein binding | Research | H-bonding |

| Fragment 5 | Benzene carboxamide | 3-Cl-4-F-phenyl | High protein binding | Research | Halogen bond (Cl–Gly151) |

| 1-Methylethyl (3-Cl-4-MeO-phenyl)Carbamate | Carbamate | 3-Cl-4-MeO-phenyl | Pesticide activity | Agriculture | Hydrolytic toxicity |

| N-[(2R)-3-Cl-2-Hydroxypropyl]-Cyclobutyl Analog | Pyridine carboxamide | Cyclobutyl, R-hydroxypropyl | Target-specific binding | Pharmaceutical | Stereospecific H-bonding |

Key Research Findings

- Halogen vs. Hydrogen Bonds : Chloro substituents (as in Fragment 5 and the target compound) enhance binding via halogen interactions, while methoxy groups contribute to solubility and steric positioning .

- Backbone Influence : Carboxamides (target compound, Fragment 5) show superior stability and binding compared to carbamates (pesticides), which rely on hydrolysis for activity .

- Solubility vs. Specificity : The target’s oxolane group improves solubility over cyclobutyl or pivalamido substituents, though may reduce binding specificity compared to rigid analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, and what critical reaction parameters influence yield?

- Methodology : The synthesis involves multi-step reactions, including:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyridine-4-carboxylic acid and 3-chloro-4-methoxyaniline derivatives .

- Etherification : SN2 substitution using oxolane-3-ol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the oxolane moiety .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?

- Spectroscopic techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxolane protons as multiplet at δ 3.5–4.2 ppm) .

- HRMS : Exact mass analysis (theoretical MW: ~360.8 g/mol) to verify molecular formula .

- Computational validation : DFT calculations (e.g., Gaussian 16) to compare theoretical IR spectra with experimental data, resolving ambiguities in functional group assignments .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- In vitro assays :

- Kinase inhibition : ADP-Glo™ assay against Met kinase (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

- SAR strategies :

- Substituent variation : Replace the 3-chloro group with electron-withdrawing groups (e.g., -CF₃) to improve Met kinase inhibition .

- Oxolane modification : Introduce sp³-hybridized substituents (e.g., methyl-oxolane) to enhance metabolic stability .

Q. What experimental approaches resolve contradictions in bioassay data, such as varying IC₅₀ values across studies?

- Troubleshooting :

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Solvent effects : Compare DMSO solubility limits (<1% v/v) across assays to rule out false negatives .

Q. What strategies are effective for identifying the primary biological target of this compound?

- Target deconvolution :

- Chemoproteomics : Activity-based protein profiling (ABPP) using clickable probes .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify sensitized pathways .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved without compromising activity?

- Design modifications :

- Prodrug synthesis : Esterification of the carboxamide group to enhance oral bioavailability .

- CYP450 inhibition assays : Liver microsome studies to identify metabolic hotspots (e.g., oxolane ring oxidation) .

- Formulation : Nanoemulsion delivery systems to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.